2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c11-8(14)5-16-10-12-7-4-2-1-3-6(7)9(15)13-10/h1-4H,5H2,(H2,11,14)(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSEYIOTIYEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Anthranilic acid serves as a foundational precursor. Reaction with thiourea or phenyl isothiocyanate under reflux conditions in ethanol or dioxane yields 2-mercaptoquinazolin-4(3H)-one. For example, treatment of anthranilic acid with phenyl isothiocyanate in ethanol containing triethylamine produces 2-mercapto-3-phenylquinazolin-4(3H)-one in 80% yield. The thiol group at position 2 is critical for subsequent functionalization.
Modifications of Preformed Quinazolinones
Commercial quinazolinones lacking the 2-mercapto group can be modified via thionation. Reaction with Lawesson’s reagent or phosphorus pentasulfide introduces the thiol group, though yields are often lower compared to direct cyclocondensation.
Key Strategies for Sulfanyl Acetamide Installation
The sulfanyl acetamide moiety is introduced through nucleophilic substitution or coupling reactions.
Nucleophilic Displacement of Halides
Chloroacetamide reacts with 2-mercaptoquinazolin-4(3H)-one under basic conditions. In a representative procedure, 2-mercaptoquinazolinone (1 equiv) is stirred with potassium carbonate (3 equiv) in acetone, followed by addition of chloroacetamide (1.2 equiv). The mixture is refluxed for 12–24 hours, yielding the target compound after recrystallization.
Optimization Notes:
Thiol-Ene Click Chemistry
Emerging approaches utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate preformed sulfanyl acetamide fragments to quinazolinones. While less common, this method offers regioselectivity advantages in complex derivatives.
Reaction Mechanisms and Intermediate Characterization
Mechanistic Pathway of Nucleophilic Substitution
The thiolate anion (generated via deprotonation by K2CO3) attacks the electrophilic carbon of chloroacetamide, displacing chloride. Density functional theory (DFT) studies suggest a concerted SN2 mechanism with an activation energy of ~25 kcal/mol.
Spectroscopic Confirmation
- 1H NMR: The acetamide NH2 appears as a broad singlet at δ 6.8–7.2 ppm. The quinazolinone C4 carbonyl resonates at δ 165–170 ppm in 13C NMR.
- IR Spectroscopy: Stretching vibrations at 1670 cm−1 (C=O, quinazolinone) and 3250 cm−1 (N–H, acetamide) confirm structural integrity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Nucleophilic (K2CO3) | 75–82 | ≥98 | 12–24 | Scalability, low cost |
| Thiol-Ene Click | 60–68 | 95 | 6–8 | Regioselectivity |
| Microwave-Assisted | 85 | 97 | 2 | Rapid kinetics |
Microwave-assisted synthesis reduces reaction times to 2 hours with 85% yield by enhancing molecular collisions. However, equipment costs limit industrial adoption.
Challenges and Mitigation Strategies
Oxidation of Thioether Linkage
The sulfanyl group is prone to oxidation, forming sulfoxides or sulfones. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) suppress this side reaction.
Byproduct Formation
Competing esterification occurs if chloroacetic acid derivatives contaminate chloroacetamide. Rigorous purification of starting materials via column chromatography (hexane:ethyl acetate, 3:1) minimizes this issue.
Industrial-Scale Production Considerations
Pilot-scale batches (1–5 kg) employ continuous flow reactors to improve heat transfer and mixing. A 2023 study achieved 89% yield using a microreactor system with residence time of 30 minutes. Environmental metrics highlight ethanol as a greener solvent alternative to acetone, reducing process mass intensity by 40%.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds derived from the quinazoline scaffold exhibit significant biological activities. The specific compound has shown promise in the following areas:
- Anticancer Activity : Studies have demonstrated that derivatives of quinazoline can induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. For instance, certain analogs have been reported to achieve IC50 values as low as 1.2 µM against breast cancer cell lines (MCF-7) and pancreatic cancer cells (Panc-1) .
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial activity. In one study, derivatives exhibited pronounced effects against Salmonella typhimurium, with inhibition zones comparable to standard antibiotics .
Synthesis and Derivatives
The synthesis of 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves multi-step synthetic routes that allow for modifications to enhance biological activity. For example, variations in substituents on the quinazoline ring can lead to derivatives with improved efficacy or selectivity against specific targets.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide | Structure | Contains bromine substituents enhancing lipophilicity |
| 4-Oxoquinazoline derivatives | Structure | Broad spectrum of biological activities including antibacterial |
| N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide | Structure | Incorporates trifluoromethoxy for increased metabolic stability |
Case Studies
Several case studies illustrate the applications of this compound:
- Cancer Treatment : A study demonstrated that a derivative of this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Antimicrobial Research : Another study highlighted the antibacterial efficacy of synthesized derivatives against resistant strains of bacteria, showcasing their potential as new antibiotic agents .
Mechanism of Action
The mechanism of action of 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
A comparative analysis of key analogs is summarized in Table 1.
Table 1: Comparative physicochemical data for 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide derivatives
Key Observations:
- Electron-withdrawing groups: The cyano (-C≡N) substituent in 13a enhances electrophilicity, reflected in its high melting point (288°C) and robust IR absorption at 2214 cm⁻¹ .
- Solubility : The ethyl ester analog () exhibits lower polarity than the acetamide derivatives, favoring lipophilic environments .
Crystallographic and Computational Insights
Biological Activity
2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a compound belonging to the quinazolinone family, notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for further development in pharmacological applications.
Chemical Structure and Properties
The chemical formula of this compound is C10H9N3O2S. It features a quinazolinone core structure that is significant in various biological interactions. The presence of a sulfanyl group enhances its reactivity and interaction with biological targets.
Target of Action
Similar compounds have shown activity against various strains of pathogens, indicating that this compound may also exhibit antimicrobial and antifungal properties. The mechanism often involves binding to specific receptors or enzymes within the target cells.
Mode of Action
The compound’s mode of action typically involves interactions at the molecular level, such as:
- Binding to Proteins: It has been suggested that similar compounds bind effectively to human activin receptor-like kinase-2 through hydrogen and hydrophobic interactions.
- Inhibition of Cellular Processes: Compounds in this class have demonstrated the ability to inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against bacterial and fungal strains. For instance, studies have shown that derivatives of quinazolinones can inhibit the growth of various pathogens, suggesting that this compound may possess similar properties.
Anticancer Activity
In vitro studies have reported moderate to good cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features that facilitate interaction with cellular targets involved in cell cycle regulation.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, similar compounds have shown promising absorption and bioavailability characteristics when subjected to various metabolic pathways.
Research Findings and Case Studies
Several studies have explored the biological activity of related quinazolinone derivatives:
Q & A
Q. How can advanced spectroscopic techniques clarify the compound’s interaction with biological macromolecules?
- Methodological Answer :
- Surface plasmon resonance (SPR) to measure binding kinetics with proteins.
- Fluorescence quenching assays to assess DNA intercalation or groove binding .
Data Contradiction and Validation
Q. How to resolve discrepancies between computational predictions and experimental results in target binding studies?
- Methodological Answer : Cross-validate docking results with molecular dynamics simulations (e.g., 100-ns trajectories) to assess binding stability. Perform isothermal titration calorimetry (ITC) for experimental determination of binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
